molecular formula C19H17N3O3 B11288005 N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11288005
M. Wt: 335.4 g/mol
InChI Key: PYOXPLYLUBEKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylbenzaldehyde with urea and benzaldehyde under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate the activity of GABA receptors, leading to anticonvulsant effects. The compound may also interact with other enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine ring, which imparts specific chemical and biological properties not found in similar compounds. This structural feature makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-2-13-8-10-14(11-9-13)21-17(23)16-12-20-19(25)22(18(16)24)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,25)(H,21,23)

InChI Key

PYOXPLYLUBEKEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.